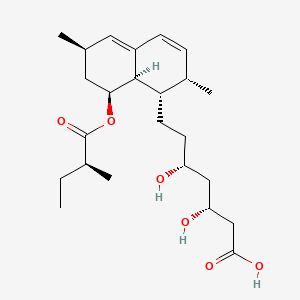

Lovastatin Acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O6/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28)/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJODMDSTUBWDW-BXMDZJJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873334 | |

| Record name | Lovastatin acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75225-51-3 | |

| Record name | Lovastatin acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75225-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mevinolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lovastatin acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOVASTATIN ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CLV35Y90C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Molecular Mechanism of Lovastatin Acid's Inhibition of HMG-CoA Reductase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action by which lovastatin acid, the active form of the cholesterol-lowering drug lovastatin, inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase is the rate-limiting enzyme in the biosynthesis of cholesterol.[1][2][3][4][5] Lovastatin, a prodrug, is a lactone that is hydrolyzed in vivo to its active β-hydroxyacid form, which is structurally similar to the HMG-CoA substrate.[1][6] This structural mimicry is the foundation of its potent and selective competitive inhibition of HMG-CoA reductase, a cornerstone of hypercholesterolemia therapy.[3][][8][9]

The Core Mechanism: Competitive Inhibition

The primary mechanism of action of this compound is competitive inhibition of the HMG-CoA reductase enzyme.[2][3][][8][10] The active form of lovastatin has a structural component that closely resembles the 3-hydroxy-3-methylglutaryl (HMG) moiety of the natural substrate, HMG-CoA.[1] This allows it to bind to the active site of the enzyme, directly competing with HMG-CoA.[11] The binding affinity of statins, including lovastatin, for HMG-CoA reductase is in the nanomolar range, which is significantly higher than the micromolar affinity of the enzyme for its natural substrate, HMG-CoA.[11] Lovastatin has been reported to have a binding affinity approximately 20,000 times greater than that of HMG-CoA.[1]

Upon binding, this compound does not undergo the reduction reaction catalyzed by the enzyme. Instead, its presence in the active site physically obstructs the binding of HMG-CoA, thereby preventing the synthesis of mevalonate, the precursor to cholesterol and other isoprenoids.[1][3] This inhibition is partial, meaning it does not completely block the enzyme's activity, allowing for the synthesis of biologically necessary levels of mevalonate.[5][8]

Structural Insights into Binding

X-ray crystallography studies of statins bound to HMG-CoA reductase have provided a detailed view of the molecular interactions responsible for their high-affinity binding.[12] The β-hydroxyacid moiety of this compound forms strong hydrogen bonds with key amino acid residues within the active site of the enzyme.[1][13]

Key interactions for statins in general include:

-

The C5-hydroxyl group of the statin forms hydrogen bonds with residues such as Asn-755, Lys-691, and Glu-559 in the human enzyme.[1]

-

The C3-hydroxyl group interacts via water-mediated hydrogen bonds.[1]

-

The carboxylate group forms a hydrogen bond with Arg-590.[1]

Furthermore, the binding of lovastatin displaces the flap domain of the enzyme, which contains the catalytic residue His-381, preventing the closure of the active site necessary for catalysis.[1][12]

Quantitative Data on Inhibition

The potency of this compound as an inhibitor of HMG-CoA reductase is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values demonstrate its high affinity for the enzyme compared to the natural substrate.

| Parameter | Value | Substrate/Inhibitor | Enzyme Source | Reference |

| Ki | 0.6 nM | This compound | Not Specified | [10][14] |

| IC50 | 2.3 nM | Lovastatin | Rat Liver Cells | [15] |

| IC50 | 5 nM | Lovastatin | HepG2 Cells | [15] |

| IC50 | 3.4 nM | Lovastatin | Not Specified | [16] |

| Km | 70 µM | HMG-CoA | Not Specified | [16] |

| Km | 21 µM | NADPH | Not Specified | [16] |

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

A common method to determine the inhibitory activity of compounds like lovastatin is a spectrophotometric enzyme assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH during the reduction of HMG-CoA to mevalonate.[17]

Principle: The rate of NADPH oxidation is directly proportional to the HMG-CoA reductase activity. The presence of an inhibitor will decrease this rate.

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)[17]

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

This compound (or other inhibitor) solution at various concentrations

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, HMG-CoA, NADPH, and the inhibitor in the assay buffer. The HMG-CoA Reductase Assay Kit from suppliers like Sigma-Aldrich or Abcam provides pre-made reagents and detailed protocols.[18][19]

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the HMG-CoA reductase enzyme to all wells except for the blank.

-

Add the inhibitor solution at varying concentrations to the test wells. Add a solvent control to the control wells.

-

Add the NADPH solution to all wells.

-

Pre-incubate the plate at 37°C for a short period.

-

-

Initiation of Reaction: Add the HMG-CoA substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 2-3 minutes for at least 10 minutes at 37°C.[19]

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cholesterol biosynthesis pathway and the inhibitory point of this compound.

Caption: Competitive inhibition of HMG-CoA reductase by this compound.

Caption: Experimental workflow for an HMG-CoA reductase inhibition assay.

References

- 1. Lovastatin-Mevacor - Proteopedia, life in 3D [proteopedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Lovastatin: an HMG-CoA reductase inhibitor for lowering cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brainkart.com [brainkart.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Lovastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]

- 11. DSpace [helda.helsinki.fi]

- 12. Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. apexbt.com [apexbt.com]

- 16. Solved HMG-CoA reductase has Km values of 70 and 21 μM | Chegg.com [chegg.com]

- 17. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. content.abcam.com [content.abcam.com]

chemical properties and structure of beta-hydroxy acid lovastatin

An In-depth Technical Guide to the Chemical Properties and Structure of Beta-Hydroxy Acid Lovastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the beta-hydroxy acid form of lovastatin. It includes detailed experimental protocols for its analysis and visualizes key biological pathways and experimental workflows.

Chemical Structure and Properties

Lovastatin is administered as an inactive lactone prodrug.[1] In vivo, it is hydrolyzed to its biologically active open-ring beta-hydroxy acid form.[2][3] This active metabolite is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[][5] The structural similarity of the hydrolyzed ring to the HMG-CoA substrate allows it to act as a competitive inhibitor of the enzyme.[3][6]

The molecule consists of a complex polyketide structure featuring a hydroxyhexahydro naphthalene ring system.[2][] The key functional groups for its biological activity are the beta-hydroxy acid moiety and the hydrophobic naphthalene ring, which mimics the substrate of HMG-CoA.[6]

Chemical Identifiers and Physical Properties

The chemical and physical properties of both lovastatin (lactone) and its active beta-hydroxy acid metabolite are summarized below.

| Property | Lovastatin (Lactone Prodrug) | Lovastatin Beta-Hydroxy Acid (Active Form) |

| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate[7] | [(1S,3R,7S,8S,8aR)-2-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate[8] |

| Molecular Formula | C₂₄H₃₆O₅[7] | C₂₄H₃₆O₆[8] |

| Molecular Weight | 404.5 g/mol [7] | 420.5 g/mol [8] |

| LogP (Octanol/Water) | 4.3[7] | 3.3[8] |

| Water Solubility | Insoluble (0.0004 mg/mL)[9] | Water Soluble[2] |

| Appearance | White, nonhygroscopic crystalline powder[9][10] | Not applicable (metabolite) |

| Melting Point | 174.5 °C[9] | Not applicable (metabolite) |

Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action for lovastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[1][11] By blocking the conversion of HMG-CoA to mevalonate, lovastatin effectively reduces the endogenous production of cholesterol in the liver.[11] This leads to a compensatory upregulation of LDL (low-density lipoprotein) receptors on hepatocyte surfaces, which increases the clearance of LDL cholesterol from the bloodstream.[11]

Furthermore, the inhibition of the mevalonate pathway also depletes essential non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[][12] These molecules are crucial for the post-translational modification (prenylation) of various signaling proteins, including small GTPases like Ras and Rho.[13] The disruption of these signaling pathways contributes to the pleiotropic effects of statins beyond cholesterol-lowering.[13]

Downstream Signaling Effects: Ras/ERK Pathway

The inhibition of isoprenoid synthesis by lovastatin has significant consequences for cellular signaling. Isoprenoids like farnesyl pyrophosphate (FPP) are required for the farnesylation of Ras proteins, a critical step for their membrane localization and activation.[13] By preventing Ras farnesylation, lovastatin can inhibit the activation of the downstream Ras/ERK signaling pathway.[13] This pathway is involved in regulating cell proliferation and survival.[13] Lovastatin-induced inhibition of this pathway can lead to decreased phosphorylation of ERK1/2 and has been implicated in inducing apoptosis in certain cell types.[13]

Experimental Protocols

Extraction and Purification of Lovastatin from Fermentation Broth

Lovastatin is commercially produced through fermentation by fungi like Aspergillus terreus.[14] The following protocol outlines a general method for its extraction and purification from a solid-state fermentation culture.

Methodology:

-

Drying and Milling: The solid fermented substrate is dried at 40-50°C for 24 hours and then ground into a fine powder.[15]

-

Solvent Extraction: The powdered substrate is extracted with an organic solvent, typically ethyl acetate, at a ratio of 1g substrate to 3-7 mL solvent.[15][16] The mixture is agitated (e.g., 180 rpm) for 2-4 hours at room temperature.[15]

-

Filtration: The mixture is filtered through Whatman No. 1 paper to separate the solid biomass from the organic extract.[15]

-

Lactonization: To ensure all lovastatin is in the lactone form for consistent quantification, 1 mL of 1% trifluoroacetic acid is added to the extract, which is then incubated for 10-15 minutes. This step converts any open-ring hydroxy acid form back to the lactone.[15][17]

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[15][17]

-

Purification (Column Chromatography): The crude extract is purified using silica gel column chromatography (60-120 mesh).[15] A step gradient of dichloromethane:ethyl acetate (from 100:0 to 0:100) can be used for elution.[15]

-

Fraction Analysis: Collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing lovastatin.[15]

-

Crystallization: Lovastatin-containing fractions are pooled, concentrated under vacuum, and dissolved in a minimal amount of acetonitrile. The solution is stored at 4°C to allow for the crystallization of pure lovastatin.[17]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the detection and quantification of lovastatin in experimental samples.[18]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[15][19]

-

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) in a ratio of approximately 70:30 (v/v).[15][20]

-

Flow Rate: A flow rate of 1.0 - 1.5 mL/min is maintained.[15][20]

-

Detection: Lovastatin is detected by UV absorbance at 238 nm.[18][19]

-

Sample Preparation: Purified samples or extracts are dissolved in acetonitrile, filtered through a 0.45 µm filter, and an injection volume of 20 µL is used.[17][19]

-

Quantification: A standard curve is generated using known concentrations of a lovastatin standard. The beta-hydroxy acid form elutes earlier than the lactone form.[19] The retention time for the beta-hydroxy acid is approximately 9.3-9.5 minutes, while the lactone form is around 17.2 minutes under typical conditions.[19]

References

- 1. Lovastatin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Lovastatin-Mevacor - Proteopedia, life in 3D [proteopedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. beta-Hydroxy lovastatin | C24H36O6 | CID 129734485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lovastatin | 75330-75-5 [chemicalbook.com]

- 10. Lovastatin Tablet USP [dailymed.nlm.nih.gov]

- 11. What is the mechanism of Lovastatin? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Lovastatin inhibits the extracellular-signal-regulated kinase pathway in immortalized rat brain neuroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN102432573A - Method for preparing lovastatin - Google Patents [patents.google.com]

- 17. thaiscience.info [thaiscience.info]

- 18. researchgate.net [researchgate.net]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. Content determination of lovastatin and lovastatin acid in highland barley Monascus by HPLC [manu61.magtech.com.cn]

The In Vivo Conversion of Lovastatin: A Technical Guide to the Hydrolysis of a Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a widely prescribed lipid-lowering agent, is administered as an inactive lactone prodrug. Its therapeutic efficacy is contingent upon its in vivo hydrolysis to the pharmacologically active β-hydroxyacid form. This technical guide provides a comprehensive overview of the enzymatic and pH-dependent conversion of lovastatin lactone. It details the key enzymes involved, their tissue-specific activities, and the kinetics of this critical biotransformation. Furthermore, this guide presents detailed experimental protocols for the quantitative analysis of both lovastatin lactone and its active acid metabolite in biological matrices, alongside a review of the downstream signaling pathways affected by the active form. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams.

Introduction

Lovastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Marketed as a lactone, lovastatin itself possesses minimal inhibitory activity. Following oral administration, it undergoes extensive first-pass metabolism, where the lactone ring is hydrolyzed to its active open-ring β-hydroxyacid form.[2] This conversion is a critical step in the drug's mechanism of action and is influenced by both enzymatic activity and the physiological pH environment. Understanding the dynamics of this in vivo hydrolysis is paramount for optimizing drug delivery, predicting therapeutic response, and minimizing potential adverse effects.

Enzymatic Hydrolysis of Lovastatin Lactone

The primary mechanism for the activation of lovastatin is through enzymatic hydrolysis catalyzed by carboxylesterases. These enzymes are ubiquitously expressed, with significant activity found in the plasma and liver.

Key Enzymes and Their Tissue Distribution

In humans, at least three distinct carboxylesterases are capable of hydrolyzing lovastatin lactone. These are located in the plasma, liver microsomes, and liver cytosol.[3] The liver is the principal site of both lovastatin hydrolysis and its subsequent metabolism by cytochrome P450 3A4 and 3A5.[2]

Quantitative Analysis of Hydrolytic Activity

The rate of lovastatin hydroxy acid formation varies across different tissues. The following table summarizes the reported rates of hydrolysis in human tissues.

| Tissue Compartment | Rate of Lovastatin Hydroxy Acid Formation | Contribution to Total Activation |

| Plasma | 15.8 pmol/mL/min | ~18% |

| Liver Microsomes | 2.13 pmol/mg protein/min | ~15% |

| Liver Cytosol | 0.92 pmol/mg protein/min | ~67% |

| Data sourced from Tang & Kalow, 1995.[3] |

pH-Dependent Hydrolysis

In addition to enzymatic action, the interconversion between the lactone and hydroxyacid forms of lovastatin is significantly influenced by pH. The hydrolysis of the lactone ring is favored under neutral to alkaline conditions, while acidic environments can promote the reverse reaction, lactonization.

Kinetics of pH-Dependent Conversion

The stability of lovastatin lactone is pH-dependent, with hydrolysis following pseudo-first-order kinetics.[4] In alkaline media, hydrolysis is instantaneous at room temperature. The rank-order for lovastatin stability in different media at 37°C is as follows: simulated gastric medium (without pepsin) > 0.06 M HCl > 0.1 M HCl > phosphate buffer (pH 7.4) + sodium lauryl sulphate > phosphate buffer (pH 7.4).[4]

| Medium | pH | Stability of Lovastatin Lactone |

| Simulated Gastric Fluid | ~1.2 | Highest Stability |

| Phosphate Buffer | 7.4 | Lowest Stability |

| Data extrapolated from Alvarez-Lueje et al., 2005.[4] |

Pharmacokinetics of Lovastatin Lactone and its Active Acid Form

The differential physicochemical properties of the lactone and hydroxyacid forms of lovastatin influence their pharmacokinetic profiles. The lactone form is more lipophilic and readily crosses cell membranes, while the hydrophilic acid form has a greater affinity for the active site of HMG-CoA reductase. The following table presents a comparison of the pharmacokinetic parameters of lovastatin and lovastatin acid in humans after a single oral dose of lovastatin immediate-release (IR) and extended-release (ER) formulations.

| Formulation (40 mg) | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| Immediate-Release (with breakfast) | Lovastatin | 3.9 ± 1.8 | 2.0 ± 0.7 | 15.6 ± 7.2 |

| This compound | 5.2 ± 2.5 | 2.2 ± 0.8 | 25.4 ± 11.9 | |

| Extended-Release (with breakfast) | Lovastatin | 2.9 ± 1.3 | 4.9 ± 1.7 | 24.3 ± 10.8 |

| This compound | 3.5 ± 1.6 | 5.1 ± 1.9 | 31.5 ± 14.8 | |

| Extended-Release (fasting) | Lovastatin | 5.8 ± 2.7 | 6.2 ± 2.1 | 40.7 ± 18.2 |

| This compound | 7.9 ± 3.6 | 6.4 ± 2.3 | 58.7 ± 26.3 | |

| Data sourced from Martin et al., 2000.[5] |

Experimental Protocols

Carboxylesterase Activity Assay for Lovastatin Hydrolysis

This protocol is adapted from general carboxylesterase activity assays and specific conditions reported for lovastatin hydrolysis.

5.1.1. Materials

-

Lovastatin

-

Human liver microsomes, cytosol, or plasma

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., simvastatin)

-

LC-MS/MS system

5.1.2. Procedure

-

Enzyme Reaction:

-

Pre-incubate human liver microsomes (e.g., 0.1 mg/mL protein), cytosol, or plasma with phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiate the reaction by adding lovastatin (final concentration, e.g., 10 µM).

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Preparation:

-

Vortex the terminated reaction mixture and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the formation of this compound using a validated LC-MS/MS method (see section 5.2).

-

-

Data Analysis:

-

Calculate the rate of this compound formation and determine enzyme kinetic parameters (Km and Vmax) by plotting the initial reaction velocities against a range of lovastatin concentrations.

-

Quantification of Lovastatin and this compound by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of lovastatin and its hydroxy acid metabolite in plasma.

5.2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma, add an internal standard solution (e.g., simvastatin and simvastatin acid).

-

Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane and diethyl ether).

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of mobile phase.

5.2.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate lovastatin and this compound.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

5.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive for lovastatin and negative for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Lovastatin: Precursor ion > Product ion (specific m/z values to be optimized)

-

This compound: Precursor ion > Product ion (specific m/z values to be optimized)

-

Internal Standards: Corresponding transitions for the chosen standards.

-

Signaling Pathways and Experimental Workflows

HMG-CoA Reductase Signaling Pathway

The active β-hydroxyacid form of lovastatin competitively inhibits HMG-CoA reductase, leading to a cascade of downstream effects aimed at maintaining cholesterol homeostasis.

Caption: Inhibition of HMG-CoA Reductase by this compound.

Experimental Workflow for In Vivo Hydrolysis Analysis

The following diagram outlines a typical experimental workflow for studying the in vivo hydrolysis of lovastatin.

Caption: Workflow for Lovastatin Hydrolysis Analysis.

Conclusion

The in vivo hydrolysis of lovastatin lactone to its active β-hydroxyacid form is a multifaceted process governed by both enzymatic catalysis and pH-dependent chemical conversion. A thorough understanding of the kinetics and tissue specificity of this biotransformation is essential for drug development professionals. The experimental protocols and data presented in this guide provide a framework for the accurate assessment of lovastatin's activation in various biological systems. Further research into the inter-individual variability of carboxylesterase activity may lead to more personalized therapeutic strategies for this important class of cholesterol-lowering drugs.

References

- 1. What is the mechanism of Lovastatin? [synapse.patsnap.com]

- 2. ClinPGx [clinpgx.org]

- 3. Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. 4 [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative pharmacokinetics of lovastatin extended-release tablets and lovastatin immediate-release tablets in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Lovastatin from Fungal Species: A Technical Guide

An in-depth exploration of the pioneering discovery, microbiological sources, and detailed methodologies for the extraction and purification of the first FDA-approved statin.

This technical guide provides a comprehensive overview of the discovery and isolation of lovastatin, a potent inhibitor of HMG-CoA reductase, from various fungal species. It is intended for researchers, scientists, and professionals in the fields of drug development, microbiology, and biotechnology. This document details the historical context of its discovery, the primary fungal producers, and the intricate experimental protocols for its fermentation, extraction, and purification. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction: The Dawn of the Statin Era

The discovery of lovastatin marked a revolutionary milestone in the management of hypercholesterolemia and the prevention of cardiovascular diseases. In the 1970s, Japanese microbiologist Dr. Akira Endo, inspired by Alexander Fleming's discovery of penicillin, embarked on a quest to find microbial metabolites that could inhibit cholesterol biosynthesis.[1] His research led to the isolation of mevastatin (compactin) from Penicillium citrinum.[2] Concurrently, researchers at Merck, led by Alfred Alberts, isolated a potent HMG-CoA reductase inhibitor from a fermentation broth of Aspergillus terreus in 1976, which they named mevinolin, later known as lovastatin.[1][3][4] Lovastatin became the first statin to be approved by the United States Food and Drug Administration (USFDA) in 1987, paving the way for a new class of cholesterol-lowering drugs.[2]

Lovastatin functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[2][5] By blocking this enzyme, lovastatin effectively reduces endogenous cholesterol production.[5] This guide will delve into the technical aspects of isolating this landmark therapeutic agent from its fungal origins.

Fungal Sources of Lovastatin

While Aspergillus terreus is the most prominent and commercially utilized fungal species for lovastatin production, a variety of other fungi have been identified as producers of this secondary metabolite.[2][3][6] These include species from the genera Monascus, Penicillium, Pleurotus, Trichoderma, and others.[6][7][8] The production of lovastatin is highly dependent on the fungal strain, culture conditions, and the composition of the fermentation medium.[2]

Quantitative Production of Lovastatin by Various Fungal Species

The yield of lovastatin varies significantly among different fungal species and even between strains of the same species. The choice of fermentation method, either submerged fermentation (SmF) or solid-state fermentation (SSF), also plays a crucial role in the overall productivity. The following tables summarize the quantitative data on lovastatin production from various fungal sources under different fermentation conditions.

| Fungal Species | Fermentation Type | Substrate/Medium | Lovastatin Yield | Reference |

| Aspergillus terreus (SSM4) | Submerged (SmF) | Glucose-based medium | 996.6 mg/L | [9] |

| Aspergillus terreus (SSM3) | Submerged (SmF) | Glucose-based medium | 900 mg/L | [9] |

| Aspergillus flavus (SSM8) | Submerged (SmF) | Glucose-based medium | 643 mg/L | [9] |

| Aspergillus terreus NRRL 265 | Submerged (SmF) | Optimized medium with glucose and corn steep liquor | 471.91 mg/L | [10] |

| Aspergillus terreus MTCC 1782 | Submerged (SmF) | Optimized medium with glucose and ammonium sulfate | 460.29 mg/L | [11] |

| Aspergillus terreus ATCC 74135 | Solid-State (SSF) | Rice Straw | 260.85 mg/kg DM | [12] |

| Aspergillus terreus ATCC 20542 | Solid-State (SSF) | Rice Straw | 175.85 mg/kg DM | [12] |

| Cunninghamella blakesleeana | Solid-State (SSF) | Not specified | 1.4 mg/g DWS | [8] |

| Aspergillus fumigatus | Solid-State (SSF) | Not specified | 3.353 mg/g DWS | [8] |

| Monascus purpureus MTCC 369 | Submerged (SmF) | Defined medium | 737 mg/L | [13] |

| Pleurotus ostreatus | Submerged (SmF) | Potato Dextrose Broth | Zone of inhibition indicates production | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of lovastatin from fungal cultures.

Fungal Isolation and Screening

Objective: To isolate and identify fungal strains with the potential for lovastatin production.

Protocol:

-

Sample Collection: Collect soil, compost, or decaying plant matter samples from various ecological niches.[3]

-

Serial Dilution and Plating: Prepare serial dilutions of the collected samples in sterile distilled water. Plate the dilutions onto Potato Dextrose Agar (PDA) medium supplemented with an antibacterial agent such as chloramphenicol (100 µg/mL) to inhibit bacterial growth.[3]

-

Incubation: Incubate the plates at 30°C for 72 hours and observe for fungal growth.[3]

-

Purification of Isolates: Subculture individual fungal colonies onto fresh PDA plates to obtain pure cultures.[3]

-

Morphological and Microscopic Identification: Identify the fungal isolates based on their macroscopic (colony color, texture) and microscopic (hyphae, spores) characteristics.[3]

-

Screening for Lovastatin Production (Bioassay):

-

Culture the isolated fungal strains in a suitable fermentation medium.

-

Perform a bioassay using a sensitive indicator organism like Candida albicans or Neurospora crassa.[8][14]

-

Apply the fungal extract to wells or discs on an agar plate seeded with the indicator organism.

-

Incubate the plates and measure the zone of inhibition. A larger zone of inhibition suggests higher lovastatin production.[8]

-

Fermentation for Lovastatin Production

Objective: To cultivate lovastatin-producing fungi under optimal conditions to maximize yield.

3.2.1 Submerged Fermentation (SmF)

Protocol:

-

Inoculum Preparation: Prepare a spore suspension from a mature PDA slant by adding sterile distilled water (10 mL).[3]

-

Fermentation Medium: Prepare a suitable fermentation medium. A typical medium might contain (g/L): glucose, 45; peptonized milk, 24; and yeast extract, 2.5.[15] Alternatively, a chemically defined medium with glucose and glutamate can be used.[16]

-

Inoculation: Inoculate the sterile fermentation medium with the fungal spore suspension (e.g., 1 mL).[3]

-

Incubation: Incubate the flasks on a rotary shaker (e.g., 120 rpm) at a controlled temperature (e.g., 28-30°C) for a specified duration (typically 6-10 days).[3][5] The optimal pH is generally between 5.8 and 6.3.[5]

-

Monitoring: Monitor parameters such as pH, glucose consumption, and biomass production throughout the fermentation process.

3.2.2 Solid-State Fermentation (SSF)

Protocol:

-

Substrate Preparation: Use a solid substrate such as wheat bran or rice straw. Adjust the moisture content to approximately 50-70%.[7][12]

-

Inoculation: Inoculate the sterilized substrate with a spore suspension of the fungus.[7]

-

Incubation: Incubate the flasks in a humidified incubator at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 8 days).[7][12]

-

Harvesting: After incubation, dry the solid culture for subsequent extraction.[12]

Extraction of Lovastatin

Objective: To extract the lovastatin from the fermentation broth or solid culture.

Protocol:

-

Separation of Mycelia (for SmF): Separate the fungal mycelia from the fermentation broth by centrifugation or filtration.

-

Solvent Extraction:

-

Shaking and Centrifugation: Shake the mixture on a rotary shaker (e.g., 180-220 rpm) for 1-2 hours at room temperature.[12][17]

-

Collection of Organic Phase: Centrifuge the mixture to separate the solid and liquid phases. Collect the organic supernatant containing the crude lovastatin extract.[17]

-

Evaporation: Evaporate the organic solvent under reduced pressure to obtain a dried residue of the crude extract.[17]

Purification of Lovastatin

Objective: To purify lovastatin from the crude extract.

3.4.1 Thin Layer Chromatography (TLC)

Protocol:

-

Plate Preparation: Use pre-coated silica gel TLC plates. Activate the plates by heating at 45-110°C for a few hours.[3]

-

Sample Application: Dissolve the crude extract in a small volume of a suitable solvent (e.g., acetonitrile) and spot it onto the baseline of the TLC plate alongside a lovastatin standard.[3][17]

-

Development: Develop the plate in a solvent system, for example, a mixture of dichloromethane and ethyl acetate (70:30 v/v).[3]

-

Visualization: Visualize the spots under UV light. The Rf value of the sample spot corresponding to lovastatin should match that of the standard.

3.4.2 Column Chromatography

Protocol:

-

Column Packing: Pack a glass column with silica gel (60-120 mesh size) as the stationary phase, using a non-polar solvent like benzene or petroleum ether.[7][13][18]

-

Sample Loading: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel to create a dried slurry. Load this slurry onto the top of the packed column.[13]

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, start with 100% benzene and gradually increase the proportion of acetonitrile.[7][13]

-

Fraction Collection: Collect the eluent in small fractions.

-

Analysis of Fractions: Analyze each fraction for the presence of lovastatin using TLC or HPLC. Pool the fractions containing pure lovastatin.

-

Crystallization: Concentrate the pooled fractions under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetonitrile) and allow it to crystallize at a low temperature (4°C).[13]

Analytical Characterization

Objective: To confirm the identity and quantify the purity of the isolated lovastatin.

3.5.1 High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Sample Preparation: Dissolve the purified lovastatin sample and a standard in the mobile phase and filter through a 0.22 µm filter.[17]

-

Chromatographic Conditions:

-

Analysis: Inject the sample and standard into the HPLC system. Compare the retention time of the sample peak with that of the standard to confirm the identity. The peak area can be used for quantification.

3.5.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

For further structural confirmation, LC-MS can be employed to determine the molecular weight of the isolated compound, which should correspond to that of lovastatin.[6]

Visualizing Key Processes

To better understand the complex biological and experimental workflows, the following diagrams have been created using Graphviz.

Biosynthetic Pathway of Lovastatin

The biosynthesis of lovastatin in Aspergillus terreus is a complex process involving a polyketide synthase (PKS) system. It is composed of two main polyketide chains: a nonaketide and a diketide (2-methylbutyrate).[21]

Caption: Simplified biosynthetic pathway of lovastatin in Aspergillus terreus.

Experimental Workflow for Lovastatin Isolation and Purification

The overall process from fungal culture to purified lovastatin involves several sequential steps, as illustrated in the workflow diagram below.

Caption: General experimental workflow for the isolation of lovastatin.

Conclusion

The discovery and isolation of lovastatin from fungal species represent a triumph of natural product screening and industrial microbiology.[2] This guide has provided a detailed technical overview of the processes involved, from the initial identification of producing organisms to the final purification and analysis of this clinically significant molecule. The methodologies outlined herein, coupled with the quantitative data and visual workflows, offer a comprehensive resource for professionals engaged in the research and development of microbial-derived pharmaceuticals. The continued exploration of fungal biodiversity promises the discovery of new bioactive compounds, building on the legacy initiated by the pioneering work on lovastatin.

References

- 1. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbbku.com [ijbbku.com]

- 4. pcsk9forum.org [pcsk9forum.org]

- 5. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pjps.pk [pjps.pk]

- 7. journal.waocp.org [journal.waocp.org]

- 8. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thaiscience.info [thaiscience.info]

- 14. phytojournal.com [phytojournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmascitech.com [pharmascitech.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Lovastatin biosynthesis in Aspergillus terreus: characterization of blocked mutants, enzyme activities and a multifunctional polyketide synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Pleiotropic Effects of Lovastatin Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the pleiotropic effects of lovastatin acid, the active form of the cholesterol-lowering drug lovastatin.[1][2] Beyond its well-established role in inhibiting HMG-CoA reductase for cholesterol synthesis, this compound exhibits a wide range of effects on various cellular processes, including inflammation, cancer progression, neuroprotection, endothelial function, and bone metabolism.[3][4][5][6] This guide summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action and Pleiotropy

Lovastatin, a prodrug, is hydrolyzed in vivo to its active β-hydroxy acid form, this compound.[7] This active metabolite competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[7][8] This inhibition not only reduces cholesterol biosynthesis but also decreases the production of essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9][10] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[4][10] By disrupting the function of these key signaling molecules, this compound exerts its diverse, cholesterol-independent "pleiotropic" effects.[6][10][11]

Key Pleiotropic Effects of this compound

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties.[9][12] Studies have shown that it can modulate the inflammatory response in macrophages, the key immune cells involved in tissue inflammation.[12] Specifically, lovastatin has been found to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[13]

Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of this compound have been observed in various cancer cell lines.[14][15][16] By inhibiting the mevalonate pathway, lovastatin disrupts signaling pathways that are critical for cancer cell growth, survival, and metastasis.[15]

Neuroprotection

This compound has shown promise as a neuroprotective agent, particularly against excitotoxicity, a major contributor to neuronal damage in neurodegenerative diseases and stroke.[17][18][19][20][21] It has been shown to protect neurons from glutamate-induced cell death.[17]

Cardiovascular Protection Beyond Cholesterol Lowering

Beyond its lipid-lowering effects, this compound contributes to cardiovascular health by improving endothelial function.[3][22][23] A key mechanism is the upregulation of endothelial nitric oxide synthase (eNOS), which leads to increased production of nitric oxide (NO), a critical molecule for vasodilation and vascular health.[22]

Effects on Bone Metabolism

This compound has been shown to influence bone metabolism by promoting the differentiation of osteoblasts, the cells responsible for bone formation.[24][25][26] This effect is partly mediated by the upregulation of bone morphogenetic protein-2 (BMP-2), a key signaling molecule in osteogenesis.[24] Conversely, lovastatin can inhibit bone resorption by affecting osteoclasts.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on the pleiotropic effects of this compound.

| Pleiotropic Effect | Cell Line/Model | Parameter | Value | Reference |

| Anti-Cancer | MDAMB231 Breast Cancer Cells | IC50 (Cell Proliferation) | 5 µg/mL | [14] |

| Anti-Cancer | MDAMB468 Breast Cancer Cells | IC50 (Cell Proliferation) | 8 µg/mL | [14] |

| Anti-Cancer | Ovarian Cancer Cells (HeyA8, ID8) | Proliferation Inhibition | Dose-dependent decrease | |

| Anti-Cancer | Ovarian Cancer Cells (OVCAR5, SKOV3ip1) | Invasion Inhibition | Significant at 20 µM | |

| Cardiovascular | Human Umbilical Vein Endothelial Cells (HUVECs) | eNOS Expression Upregulation | 3.6-fold increase with 10 µM lovastatin | [3] |

| Bone Metabolism | Human Vascular Smooth Muscle Cells | BMP-2 Gene Transcription | >14-fold increase with 34 µM lovastatin | [16] |

Signaling Pathways

The pleiotropic effects of this compound are mediated through complex signaling pathways. The inhibition of HMG-CoA reductase and the subsequent depletion of isoprenoids disrupt the function of small GTPases, which in turn affects downstream signaling cascades.

Figure 1: Simplified signaling cascade of this compound's pleiotropic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research on this compound's pleiotropic effects.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from studies investigating the anti-cancer effects of lovastatin.

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDAMB231, MDAMB468)

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis of Protein Expression and Phosphorylation

This protocol is a general guideline for assessing changes in protein levels and phosphorylation status, for instance, of RhoA and Akt, following this compound treatment.

Objective: To quantify the expression and phosphorylation of target proteins in cells treated with this compound.

Materials:

-

Cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., anti-RhoA, anti-phospho-Akt)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture and treat cells with this compound as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Figure 3: General workflow for Western blot analysis.

In Vitro Bone Resorption (Pit) Assay

This protocol is based on methods used to assess the effect of lovastatin on osteoclast activity.

Objective: To determine the effect of this compound on the bone-resorbing activity of osteoclasts.

Materials:

-

Bone marrow cells from mice or rats

-

Osteoclast differentiation medium (containing M-CSF and RANKL)

-

Dentin or bone slices

-

This compound

-

Toluidine blue stain

-

Microscope with imaging capabilities

Procedure:

-

Osteoclast Differentiation: Isolate bone marrow cells and culture them in osteoclast differentiation medium on dentin or bone slices to generate mature osteoclasts.

-

Lovastatin Treatment: Treat the mature osteoclasts with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Cell Removal: After treatment, remove the osteoclasts from the bone/dentin slices (e.g., by sonication or with a soft brush).

-

Pit Staining: Stain the slices with toluidine blue to visualize the resorption pits.

-

Image Analysis: Capture images of the stained slices and quantify the resorbed area (the area of the pits) using image analysis software (e.g., ImageJ).

-

Data Analysis: Compare the resorbed area in the lovastatin-treated groups to the control group.

Conclusion

The foundational research on this compound has unveiled a fascinating array of pleiotropic effects that extend far beyond its cholesterol-lowering capabilities. By modulating key signaling pathways, this compound demonstrates significant potential in the realms of anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular therapies, as well as in bone metabolism. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the quantitative evidence, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms. Further exploration of these pleiotropic effects will undoubtedly pave the way for novel therapeutic applications of lovastatin and other statins.

References

- 1. Effects of Lovastatin on Rho Isoform Expression, Activity, and Association with Guanine Nucleotide Dissociation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. promocell.com [promocell.com]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective effects of atorvastatin against glutamate-induced excitotoxicity in primary cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. jneurosci.org [jneurosci.org]

- 10. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect of lovastatin is mediated via the modulation of NF-κB and inhibition of HDAC1 and the PI3K/Akt/mTOR pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lovastatin Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drmillett.com [drmillett.com]

- 14. pharm.ucsf.edu [pharm.ucsf.edu]

- 15. researchhub.com [researchhub.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. researchgate.net [researchgate.net]

- 18. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapeutic Levels of the Hydroxmethylglutaryl-Coenzyme A Reductase Inhibitor Lovastatin Activate Ras Signaling via Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glutamate Excitotoxicity Assay [neuroproof.com]

- 22. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 25. ahajournals.org [ahajournals.org]

- 26. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Lovastatin Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a well-established HMG-CoA reductase inhibitor primarily used for its cholesterol-lowering effects, has garnered increasing attention for its pleiotropic anti-inflammatory properties.[1][2][][4][5] This technical guide delves into the initial investigations of lovastatin acid's anti-inflammatory mechanisms, providing a comprehensive overview of its impact on key signaling pathways, quantitative data from seminal in vitro and in vivo studies, and detailed experimental protocols to facilitate further research in this promising area. The evidence presented herein underscores the potential of this compound as a modulator of the inflammatory response, offering a foundation for future drug development and therapeutic applications beyond its lipid-lowering capabilities.

Introduction: Beyond Cholesterol Reduction

Lovastatin, a fermentation product of Aspergillus terreus, is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, this compound.[1][] Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[1][][4][5] While its efficacy in reducing cardiovascular disease risk is well-documented and largely attributed to its impact on lipid profiles, a growing body of evidence reveals that lovastatin possesses significant anti-inflammatory and immunomodulatory effects.[2][4][6] These "pleiotropic" effects are independent of its cholesterol-lowering action and are the focus of this guide.[7]

The anti-inflammatory properties of lovastatin are thought to contribute to its cardiovascular benefits by reducing inflammation at coronary plaque sites and improving endothelial function.[1] Investigations have expanded to explore its potential in a range of inflammatory conditions, including rheumatoid arthritis and neuroinflammation.[8] This guide summarizes the foundational research that has begun to elucidate the molecular mechanisms underlying these anti-inflammatory effects.

Molecular Mechanisms of Anti-Inflammation

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular processes. The inhibition of HMG-CoA reductase not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are integral to various inflammatory signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lovastatin has been shown to inhibit NF-κB activation in various cell types, including endothelial cells and macrophages.[10][11][12] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[12] By stabilizing IκBα, lovastatin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[10][11] Studies have demonstrated that lovastatin can diminish NF-κB activation induced by inflammatory stimuli such as C-reactive protein (CRP) and lipopolysaccharide (LPS).[12][13]

References

- 1. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 4. What is the mechanism of Lovastatin? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Statin - Wikipedia [en.wikipedia.org]

- 7. In vivo and in vitro anti-inflammatory and anti-nociceptive activities of lovastatin in rodents [scite.ai]

- 8. Lovastatin for the Treatment of Mildly Active Rheumatoid Arthritis | Clinical Research Trial Listing [centerwatch.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effect of lovastatin is mediated via the modulation of NF-κB and inhibition of HDAC1 and the PI3K/Akt/mTOR pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HMG-CoA reductase inhibitors regulate inflammatory transcription factors in human endothelial and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lovastatin reduces nuclear factor kappaB activation induced by C-reactive protein in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Statins differ in their ability to block NF-kappaB activation in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a well-established inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is primarily utilized for its cholesterol-lowering effects. However, a growing body of evidence highlights its significant pleiotropic, non-cholesterol-related activities, positioning it as a molecule of interest for further therapeutic development. This technical guide provides an in-depth exploration of the anti-cancer, anti-inflammatory, and neuroprotective effects of lovastatin acid. It details the underlying molecular mechanisms, presents quantitative data from various in vitro and in vivo studies, and offers comprehensive experimental protocols for key assays. Furthermore, this guide includes visualizations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted pharmacological profile.

Introduction

Lovastatin, a fungal metabolite, is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, this compound.[1] Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[2][3] This pathway is crucial for cholesterol biosynthesis, but also for the production of essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4][5] These isoprenoids are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are key regulators of numerous cellular processes.[6][7] By depleting the cellular pool of isoprenoids, this compound disrupts the function of these signaling proteins, leading to a cascade of effects independent of its impact on cholesterol levels. These non-cholesterol-related effects include the modulation of cell proliferation, apoptosis, inflammation, and neuronal function, opening new avenues for its therapeutic application.[8]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the non-cholesterol-related effects of this compound across various experimental models.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| MDAMB231 | Breast Cancer | 5 µg/mL (~12.4) | 48 | [9] |

| MDAMB468 | Breast Cancer | 8 µg/mL (~19.8) | 48 | [9] |

| HT144 | Melanoma | ~1.5 | Not Specified | [10] |

| M14 | Melanoma | ~2.1 | Not Specified | [10] |

| SK-MEL-28 | Melanoma | ~0.8 | Not Specified | [10] |

| SW620 | Colorectal Cancer | 0.08 | 72 | [11] |

| HT29 | Colorectal Cancer | <50 | 72 | [11] |

| HCT116 | Colorectal Cancer | <50 | 72 | [11] |

| SW480 | Colorectal Cancer | <50 | 72 | [11] |

| Caco2 | Colorectal Cancer | >50 | 72 | [11] |

| 5-8F | Nasopharyngeal Carcinoma | 41.50 | 48 | [12] |

| HNE2 | Nasopharyngeal Carcinoma | 67.95 | 48 | [12] |

| HepG2 | Liver Cancer | 0.005 | Not Specified | [1] |

| HeLa | Cervical Cancer | 160 µg/mL (~396) | Not Specified | [1] |

| THP1 (NRAS G12D) | Acute Myeloid Leukemia | 0.83 (Simvastatin) | Not Specified | [6] |

| HL60 (NRAS Q61L) | Acute Myeloid Leukemia | 1.96 (Simvastatin) | Not Specified | [6] |

| U937 | Acute Myeloid Leukemia | 1.37 (Simvastatin) | Not Specified | [6] |

| KG1 | Acute Myeloid Leukemia | 7.87 (Simvastatin) | Not Specified | [6] |

Table 2: Modulation of Inflammatory and Neuroprotective Markers by this compound

| Cell/Animal Model | Condition | Marker | Effect | Concentration/Dose | Reference |

| 6-OHDA-treated microglia cells | Neuroinflammation | TNF-α, IL-6, IL-1β mRNA & protein | Reduced expression | Not specified | [13] |

| LPS-stimulated RAW 264.7 macrophages | Inflammation | NO, IL-6, IL-12p40, IL-1β | Potentiated release | 0.1-80 µM | [14] |

| Kainate-treated rat hippocampal slices | Excitotoxicity | Neuronal loss | Modulated | 1 µM | [15] |

| 6-OHDA-treated PC12 cells | Neurotoxicity | LDH and glutamate release | Prevented increase | Not specified | [16] |

| Cultured rat hippocampal neurons | - | α7 and α4 nAChR levels | Increased | 50 nM | |

| Glutamate-treated primary cortical neurons | Excitotoxicity | Cell death | Decreased | 0.1-10 µM |

Core Signaling Pathways Modulated by this compound

This compound's pleiotropic effects are primarily mediated through the inhibition of the mevalonate pathway, which subsequently impacts several critical intracellular signaling cascades.

Inhibition of the Mevalonate Pathway and Isoprenoid Synthesis

The foundational mechanism of this compound's non-cholesterol-related effects is the blockade of HMG-CoA reductase. This action depletes downstream isoprenoids, FPP and GGPP, which are essential lipid attachments for the post-translational modification of small GTPases.

Modulation of Rho GTPase Signaling

The lack of GGPP prevents the geranylgeranylation of Rho family GTPases (e.g., RhoA, Rac1, Cdc42), which is necessary for their membrane localization and activation. This disruption affects downstream signaling pathways controlling cell proliferation, apoptosis, and cytoskeletal organization.

Crosstalk with PI3K/Akt and MAPK/ERK Pathways

By inhibiting Ras prenylation (which requires FPP), this compound can attenuate the activation of downstream pro-survival pathways like PI3K/Akt and MAPK/ERK. This can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's non-cholesterol-related effects.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic and anti-proliferative effects of this compound on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDAMB231, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO or ethanol)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

RhoA Activation Assay (Rhotekin Pull-Down Assay)

This protocol details the procedure for measuring the level of active, GTP-bound RhoA in cells treated with this compound.

Materials:

-

Cells treated with or without this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Rhotekin-RBD agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

-

Western blotting equipment and reagents

Procedure:

-

Lyse the cells on ice and clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant.

-

Incubate an equal amount of protein from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rocking.

-

Pellet the beads by centrifugation and wash them three times with wash buffer.

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody and a suitable secondary antibody.

-

Detect the signal using an appropriate method (e.g., chemiluminescence) and quantify the band intensities.

Analysis of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells grown on coverslips or tissue sections

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTP)

-

Fluorescence microscope

Procedure:

-

Fix the cells or tissue sections with 4% paraformaldehyde.

-

Wash with PBS.

-

Permeabilize the cells by incubating with the permeabilization solution on ice.

-

Wash with PBS.

-

Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C, protected from light.

-

Wash with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the samples under a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA breaks.

Cytokine Measurement (ELISA)

This protocol outlines the general steps for a sandwich ELISA to quantify cytokine levels in cell culture supernatants.

Materials:

-

Cell culture supernatants from cells treated with or without this compound

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

-

Detection antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Add standards and samples to the wells of the pre-coated ELISA plate and incubate.

-

Wash the plate to remove unbound substances.

-

Add the biotinylated detection antibody to each well and incubate.

-

Wash the plate.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate.

-

Add TMB substrate to each well and incubate in the dark for color development.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion

The exploratory studies on the non-cholesterol-related effects of this compound have unveiled a complex and promising pharmacological profile. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, inflammation, and neuronal survival suggests a broad therapeutic potential beyond its established role in hypercholesterolemia. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and harness the pleiotropic effects of this compound for novel therapeutic applications. Continued research in this area is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical benefits.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effect of lovastatin on human lung cancer cell proliferation by regulating the ERK1/2 and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TUNEL staining [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. biotna.net [biotna.net]

- 7. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, simvastatin, lovastatin and mevastatin inhibit proliferation and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.waocp.org [journal.waocp.org]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. Lovastatin induces neuroprotection by inhibiting inflammatory cytokines in 6-hydroxydopamine treated microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lovastatin Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Neuroprotective effect of lovastatin by inhibiting NMDA receptor1 in 6-hydroxydopamine treated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lovastatin Differentially Regulates α7 and α4 Neuronal Nicotinic Acetylcholine Receptor Levels in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics of Lovastatin Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic profile of lovastatin acid, the active metabolite of the cholesterol-lowering agent lovastatin. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for optimizing its therapeutic efficacy and ensuring patient safety.

Introduction: From Prodrug to Active Moiety

Lovastatin is administered as an inactive lactone prodrug.[1] Following oral ingestion, it is hydrolyzed in vivo to its active open-ring β-hydroxyacid form, known as this compound or mevinolinic acid.[2][3] This active metabolite is a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[][5] The primary site of action for lovastatin is the liver, which is also the principal site of cholesterol synthesis and first-pass metabolism.[1][6]